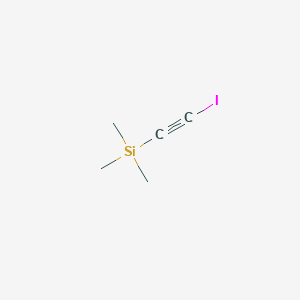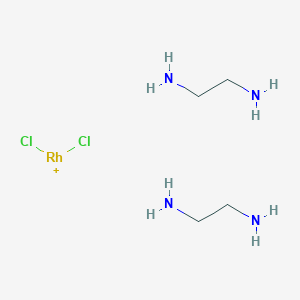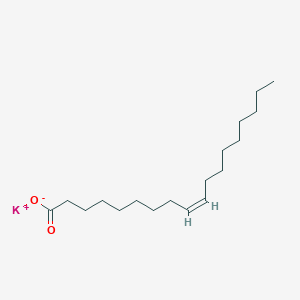
(Iodoethynyl)trimethylsilane
Übersicht
Beschreibung
(Iodoethynyl)trimethylsilane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various compounds with trimethylsilyl groups and their reactivity, which can be related to the general chemistry of (iodoethynyl)trimethylsilane. For instance, the synthesis of sulfides using a catalyst system involving trimethylsilyl chloride suggests that trimethylsilyl groups can be involved in catalytic processes . Additionally, the synthesis of polymers with trimethylsilyl side chains indicates the versatility of trimethylsilyl-containing compounds in polymer chemistry .
Synthesis Analysis
The papers provided do not directly address the synthesis of (iodoethynyl)trimethylsilane, but they do offer insights into the synthesis of related compounds. For example, hexakis(trimethylsilyl)disilane is synthesized from tris(trimethylsilyl)silyllithium and 1,2-dibromoethane, which could provide a potential route for the synthesis of (iodoethynyl)trimethylsilane by substituting an appropriate ethynyl precursor . The synthesis of iodo[tris(trimethylsilyl)methyl]selane from bis[tris(trimethylsilyl)methyl]diselane and iodine also demonstrates the reactivity of trimethylsilyl groups with halogens .
Molecular Structure Analysis
While the molecular structure of (iodoethynyl)trimethylsilane is not discussed, the papers do describe the structures of similar compounds. For instance, the structure of hexakis(trimethylsilyl)disilane is discussed, which is a highly branched and symmetrical organopolysilane . This information could be extrapolated to predict the steric and electronic effects that trimethylsilyl groups might impart on the (iodoethynyl)trimethylsilane molecule.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving trimethylsilyl groups. O-Trimethylsilyl monothioacetals react with triethylsilane in the presence of a catalyst system to afford sulfides . This suggests that trimethylsilyl groups can be used to stabilize reactive intermediates or to activate substrates in chemical transformations. The reactivity of trimethylsilyl groups with lithium and methyllithium, leading to cleavage of Si-Si bonds or trimethylsilyl groups, is also noted .
Physical and Chemical Properties Analysis
The physical and spectral properties of compounds containing trimethylsilyl groups are discussed in the context of hexakis(trimethylsilyl)disilane . These properties are important for understanding the behavior of (iodoethynyl)trimethylsilane, as the trimethylsilyl group can influence the compound's volatility, solubility, and stability. The synthesis of polymers with trimethylsilyl side chains also highlights the impact of these groups on the physical properties of materials .
Wissenschaftliche Forschungsanwendungen
1. Catalyst-Free Intermolecular Trans-Iodoalkylation of Alkynes
- Application Summary: This research presents a catalyst-free and trans-selective iodoalkylation reaction of alkynes with a series of α-carbonyl compounds .
- Methods of Application: The reaction is enabled by using (iodoethynyl)trimethylsilane as a radical initiator and iodide source . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
2. Preparation of 2-(Trimethylsilyl)ethyl-triphenylphosphonium Iodide
Safety And Hazards
Eigenschaften
IUPAC Name |
2-iodoethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ISi/c1-7(2,3)5-4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRHTRSZDSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171172 | |
| Record name | Silane, (iodomethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-(trimethylsilyl)acetylene | |
CAS RN |
18163-47-8 | |
| Record name | Silane, (iodomethyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (iodomethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18163-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)



